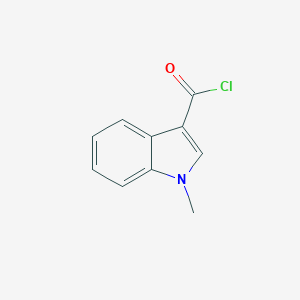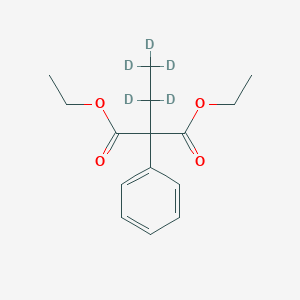
Diethyl Ethyl-d5-phenylmalonate
Overview
Description
Diethyl Ethyl-d5-phenylmalonate is a labeled analogue of Diethyl Ethylphenylmalonate, which is used in the synthesis of barbiturate compounds displaying pharmacological properties . This compound is particularly significant in scientific research due to its unique isotopic properties, making it a valuable tool for studying metabolic pathways and drug metabolism.
Preparation Methods
The synthesis of Diethyl Ethyl-d5-phenylmalonate typically involves the following steps:
Neutralization and Substitution: Phenylacetic acid is neutralized with an alkali, followed by the addition of zinc cyanide to perform a substitution reaction.
Esterification: The resulting phthalic acid undergoes esterification with ethanol to form diethyl phenylmalonate.
Alkylation: The diester is then subjected to an alkylation reaction with bromoethane to obtain this compound.
This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .
Chemical Reactions Analysis
Diethyl Ethyl-d5-phenylmalonate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium ethoxide.
Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Alkylation: Typically performed using alkyl halides like bromoethane.
The major products formed from these reactions include various substituted malonates and barbiturate intermediates .
Scientific Research Applications
Diethyl Ethyl-d5-phenylmalonate is extensively used in scientific research for:
Metabolic Pathway Studies: Its isotopic labeling allows for detailed tracking of metabolic processes.
Drug Metabolism Research: Used to study the pharmacokinetics and dynamics of barbiturate compounds.
Synthetic Chemistry: Serves as a precursor in the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Diethyl Ethyl-d5-phenylmalonate involves its role as a precursor in the synthesis of barbiturates. These barbiturates act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative and hypnotic effects, making them useful in medical applications such as anesthesia and treatment of epilepsy .
Comparison with Similar Compounds
Diethyl Ethyl-d5-phenylmalonate is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
Diethyl Phenylmalonate: Used in the synthesis of barbiturates but lacks isotopic labeling.
Diethyl Methylmalonate: Another malonate ester used in organic synthesis but with different substituents.
Dimethyl Malonate: A simpler ester used in various chemical reactions but without the phenyl group.
These comparisons highlight the specific applications and advantages of this compound in scientific research.
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVDBARWFJWEB-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



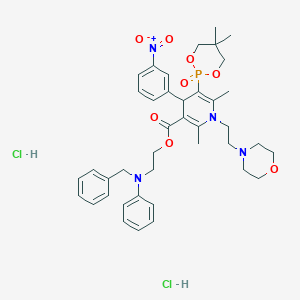


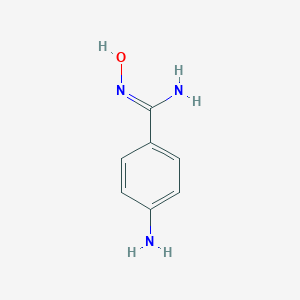
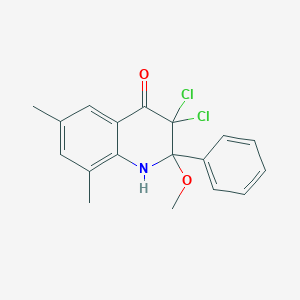


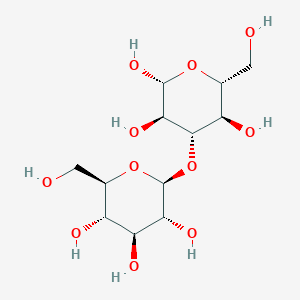
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)


